Midecamycin A2

Antibacterial activity Macrolide antibiotics Gram-positive bacteria

Sourcing a reliable reference standard for macrolide antibiotic quality control is challenging. Midecamycin A2 directly solves this, enabling precise pharmacopoeial compliance and resistance mechanism studies as a minor but critical component of the midecamycin complex. - **Regulatory Benchmark:** Required by the Chinese Pharmacopoeia for total component content control, ensuring batch-to-batch consistency of fermentation-derived mixtures. - **Resistance Research Tool:** Exhibits documented cross-resistance with erythromycin, making it essential for probing the substrate specificity of resistance enzymes and efflux pumps. - **Analytical Differentiation:** Its distinct UV spectrum (λmax 232 nm → 282 nm) serves as a unique signature for identifying and quantifying impurities in commercial samples via LC-MS/MS.

Molecular Formula C42H69NO15
Molecular Weight 828.0 g/mol
CAS No. 35457-81-9
Cat. No. B13830598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidecamycin A2
CAS35457-81-9
Molecular FormulaC42H69NO15
Molecular Weight828.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C
InChIInChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyTYYIFWXTQAQRHI-MDWYKHENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midecamycin A2: Macrolide Antibiotic Overview


Midecamycin A2 is a 16-membered macrolide antibiotic produced via microbial fermentation, predominantly by *Streptomyces mycarofaciens* . It is a minor component of the natural midecamycin complex, which also includes midecamycin A1 (the major component), A3, and A4 [1]. The compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, with weaker activity against Gram-negative bacteria, mycobacteria, and fungi . Its mechanism of action involves reversible binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1].

Antimicrobial screening
Gram-positive bacteria research context; weaker activity against Gram-negative strains and mycobacteria
Target engagement
50S ribosomal subunit binding; protein synthesis inhibition studies
Compound identity
16-membered macrolide; minor fermentation component of the midecamycin complex
Production context
Microbial fermentation product; natural-product characterization workflows

Midecamycin A2: Substitution Limitations


Although midecamycin A2 belongs to the 16-membered macrolide class, it exhibits distinct structural and functional properties that preclude simple substitution with related compounds like midecamycin A1, leucomycin A6, erythromycin, or josamycin. Differences in the substitution pattern on the 16-membered lactone ring and the attached sugar moieties directly impact antimicrobial potency, spectrum of activity, and resistance profile [1]. Furthermore, even within the midecamycin complex, minor components such as A2 can differ from the major component A1 in their in vitro activity and in vivo efficacy, as shown by comparative microbiological assays [2]. Substitution without head-to-head quantitative data would risk selecting a less effective or more resistance-prone agent, undermining experimental or therapeutic outcomes.

Target compound
Midecamycin A2
Potential substitute
Midecamycin A1
Substitution-pattern differences on the lactone ring and sugar moieties may shift antimicrobial screening profile; activity equivalence not guaranteed without direct comparison.
Target compound
Midecamycin A2
Potential substitute
Erythromycin
Complete cross-resistance observed; erythromycin-resistant isolates may not respond. Limits utility for resistance-mechanism studies targeting resistant strains.
Target compound
Midecamycin A2
Potential substitute
Josamycin
In vitro MIC parity may not predict in vivo model-response outcomes; PK/PD properties may differ and require separate validation in experimental models.

Midecamycin A2: Comparative Evidence


In Vitro Activity vs. A1 and Leucomycin A6

In a direct microbiological comparison, midecamycin A2 demonstrated antibacterial activity against *Micrococcus luteus* and *Bacillus subtilis* that was equivalent to that of the major component midecamycin A1. In contrast, leucomycin A6 exhibited approximately 20% lower activity under the same conditions [1].

In vitro activity vs. A1 and leucomycin A6
Head-to-head
Similar activity to midecamycin A1 (equivalence stated); leucomycin A6 ~20% lower activity
Supports comparable potency context in screening workflows
Microbiological assay; exact MIC values not specified in source
Antibacterial activity Macrolide antibiotics Gram-positive bacteria

In Vivo Efficacy vs. Josamycin and A1

In a murine transnasal infection model with *Streptococcus pneumoniae*, midecamycin acetate (a diacetylated derivative of the midecamycin complex) exhibited 2- to 5-fold greater therapeutic efficacy compared to josamycin or midecamycin, despite showing identical in vitro MIC values [1]. This disconnect between in vitro potency and in vivo performance highlights a critical differentiation for derivative selection.

In vivo model response vs. josamycin
Cross-study
Midecamycin acetate: 2- to 5-fold higher model response than josamycin or midecamycin
Supports in vivo model-response context; MIC parity across compounds
Murine transnasal S. pneumoniae model; PK/PD context requires review
In vivo efficacy Streptococcus pneumoniae Macrolide antibiotics

Clinical Equivalence with Josamycin

In a double-blind clinical trial involving 208 patients with acute tonsillitis, 9,3″-di-O-acetyl midecamycin (MOM) administered at 600 mg/day achieved an efficacy rate of 85.1%, which was statistically equivalent to josamycin at 1200 mg/day (83.7% efficacy) [1]. This demonstrates that the midecamycin derivative provides comparable clinical benefit at half the dosage of the comparator.

Reported endpoint context (acute tonsillitis)
Trial context
MOM 600 mg/day: 85.1% endpoint response (n=94); josamycin 1200 mg/day: 83.7% (n=87)
Trial-derived endpoint context; RUO-only research reference
Double-blind trial; 7-day course; clinical data for reference only
Clinical efficacy Macrolide antibiotics Acute tonsillitis

Protein Binding Profile

Midecamycin acetate and its metabolites, including midecamycin A2, exhibit relatively high protein binding rates [1]. While specific binding percentages are not reported, the observation that human serum addition does not significantly alter in vitro activity suggests that the bound fraction remains bioactive or that binding is readily reversible [1]. This property contrasts with some other macrolides where high protein binding correlates with reduced in vivo efficacy.

Protein binding profile
Data to verify
Relatively high protein binding reported; human serum addition does not significantly alter in vitro activity
Binding may not limit model-response context
Quantitative binding values not reported; class-level inference
Protein binding Pharmacokinetics Macrolide antibiotics

Erythromycin Cross-Resistance

Midecamycin A2 exhibits cross-resistance with erythromycin; isolates resistant to erythromycin are also resistant to midecamycin [1]. This is consistent with the shared 50S ribosomal binding site and common resistance mechanisms (e.g., erm-mediated methylation, mef-mediated efflux) among 14- and 16-membered macrolides [2]. However, some studies suggest that midecamycin may be less potent at inducing resistance compared to other macrolides [2].

Erythromycin cross-resistance
Class-level
Complete cross-resistance with erythromycin; active only against erythromycin-susceptible strains
Erythromycin-resistant strains require isolate-specific review
erm-mediated methylation and mef-mediated efflux; class-level inference
Antibiotic resistance Macrolide antibiotics Erythromycin resistance

Midecamycin A2: Key Applications


Quality Control Standard

Midecamycin A2 serves as a critical reference standard for the quality control of midecamycin and meleumycin formulations. The Chinese Pharmacopoeia mandates control of the total content of midecamycin A1 + A2 + leucomycin A4 + A6 + A8 [1]. Quantification of A2 ensures batch-to-batch consistency and compliance with regulatory specifications for fermentation-derived antibiotic mixtures.

Resistance Mechanism Research

Due to its documented cross-resistance with erythromycin [2], midecamycin A2 is a valuable tool for investigating the molecular basis of macrolide resistance. Studies can utilize A2 to probe the substrate specificity of resistance-conferring enzymes (e.g., Erm methyltransferases, Mef efflux pumps) and to screen for novel resistance-breaking modifications.

In Vivo Murine Efficacy Studies

The superior in vivo efficacy of midecamycin acetate relative to josamycin and midecamycin in a murine *S. pneumoniae* infection model [3] positions midecamycin A2 and its derivatives as lead compounds for investigating tissue penetration, metabolic activation, and pharmacodynamic drivers of therapeutic outcome. Researchers can employ midecamycin A2 as a comparator to benchmark new 16-membered macrolide candidates.

Analytical Method Development

Midecamycin A2 is an essential component in the development and validation of LC-MS/MS methods for characterizing macrolide antibiotics [1]. Its distinct UV absorption spectrum (λmax shift from 232 nm to 282 nm indicates the presence of an α,β,γ,δ-unsaturated ketone) provides a unique signature for identifying and quantifying impurities in commercial antibiotic samples.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Gram-positive activity context
MIC and strain-panel endpoints
Resistance mechanism research
Erythromycin cross-resistance context
Resistance enzyme specificity review
QC reference standard
Minor-component identity confirmation
LC-MS/MS method validation context
In vivo PK/PD model studies
In vivo model-response context
Exposure-model and tissue penetration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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